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Technical Support Center: ADD1 siRNA
Experiments
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals prevent, identify,

and resolve RNase contamination issues during ADD1 siRNA experiments.

Frequently Asked Questions (FAQs)
Q1: What are RNases and why are they a major concern for my ADD1 siRNA experiment?

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA.[1][2] They are a

significant problem in RNA-based experiments, including those involving siRNA, because even

minute amounts can degrade your ADD1 siRNA and the target ADD1 mRNA in your cells,

leading to failed or inconsistent gene knockdown results.[3][4] RNases are notoriously stable

and difficult to inactivate; some can even withstand autoclaving and refold into an active state.

[5][6][7]

Q2: What are the most common sources of RNase contamination in the lab?

RNases are ubiquitous and can be introduced from various sources. The most common

include:
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Human contact: Skin, hair, and saliva are rich in RNases.[2][8][9][10] Ungloved hands are a

primary source of contamination.[8][10]

Environment: Airborne dust particles, bacteria, and mold can carry RNases.[2][8][11]

Therefore, any surface or piece of equipment left exposed to the air is a potential source.[9]

[12]

Reagents and Solutions: Water and buffers can be contaminated unless specifically treated

or certified as RNase-free.[7][12]

Lab Equipment and Consumables: Non-certified plasticware, glassware, and pipette tips can

introduce RNases.[12][13] Cross-contamination can also occur from shared equipment.[14]

The samples themselves: Endogenous RNases can be released from cells or tissues upon

lysis.[2][6]

Q3: How should I prepare my workspace to be RNase-free?

To create an RNase-free work environment, you should:

Designate a specific area: If possible, set aside a bench and a dedicated set of pipettes

exclusively for RNA work.[14][15]

Clean surfaces thoroughly: Before starting, clean your benchtop, pipettes, and equipment

with a commercial RNase decontamination solution (e.g., RNaseZap).[5][14][16] These

solutions contain ingredients that irreversibly inactivate RNases.[16][17] After application,

rinse the surface with RNase-free water.[5][17]

Use protective coverings: You can cover the bench with fresh bench paper to provide a clean

surface for your work.

Q4: What personal protective equipment (PPE) should I use?

Proper PPE is critical for preventing contamination from your body.

Gloves: Always wear gloves.[6][8] Choose nitrile gloves for better protection and change

them frequently, especially if you touch any non-decontaminated surfaces like door handles,
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your face, or your phone.[5][7][13][18]

Lab Coat: A clean, dedicated lab coat should be used for RNA work.[5]

Q5: How should I prepare and handle solutions to prevent RNase contamination?

Use certified reagents: Whenever possible, purchase solutions and reagents that are

certified RNase-free.[6][15]

Treat water with DEPC: For lab-prepared aqueous solutions (except those containing Tris),

treat the water with 0.1% diethyl pyrocarbonate (DEPC).[6][7] DEPC inactivates RNases by

modifying specific amino acid residues.[7] The solution should be incubated overnight and

then autoclaved to break down the remaining DEPC.[8][14] Caution: DEPC is a suspected

carcinogen and must be handled with care in a fume hood.[8][14]

Avoid DEPC with Tris buffers: DEPC reacts with the amine groups in Tris, inactivating the

buffer.[6][8] Use certified RNase-free Tris and prepare the buffer using DEPC-treated,

autoclaved water.[6][8]

Aliquot reagents: To avoid contaminating stock solutions, prepare smaller aliquots for daily

use.[13][15]

Q6: How should I store my ADD1 siRNA and isolated cellular RNA?

Proper storage is essential to maintain RNA integrity.

Short-term storage: For short-term storage, keep RNA samples on ice while working and at

4°C or -20°C for up to a few weeks.[5][19] Storing RNA in a suitable buffer (e.g., TE buffer) is

better than storing it in water.[5]

Long-term storage: For long-term preservation, store RNA at -80°C.[2][19] Storing RNA as

an ethanol precipitate at -20°C or -80°C is also a reliable method.[2][14]

Avoid freeze-thaw cycles: Aliquot your RNA samples to minimize repeated freezing and

thawing, which can degrade RNA.[14]
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Problem: My ADD1 knockdown is inefficient or has failed completely. Could RNase

contamination be the cause?

Yes, this is a strong possibility. RNase contamination can degrade your ADD1 siRNA before or

after transfection, as well as the target ADD1 mRNA within the cells, preventing the RNAi

machinery from working effectively.[3][4]

Troubleshooting Steps:

Assess RNA Integrity: After isolating RNA from your control and experimental cells, run a

sample on a denaturing agarose gel. Intact total RNA should show two sharp, distinct

ribosomal RNA (rRNA) bands. If you see smearing or a shift towards lower molecular

weights, it indicates RNA degradation, possibly due to RNase activity.

Use Controls: Always include a validated positive control siRNA (e.g., targeting a

housekeeping gene like GAPDH) and a negative control siRNA in your experiments.[3][20] If

the positive control also fails, it strongly suggests a systemic issue like RNase contamination

or poor transfection efficiency.[21][22]

Review Your Technique: Re-evaluate your entire workflow for potential sources of

contamination, from solution preparation and workspace cleaning to handling of cells and

reagents. Refer to the best practices outlined in the FAQs.

Test Your Reagents: You can test your water, buffers, and other solutions for RNase activity

using commercially available kits.[1][23] These kits often use a fluorescently-labeled RNA

probe that emits a signal when degraded by RNases.[23][24][25]

Data & Protocols
Summary of RNase Decontamination Methods
This table summarizes common methods for eliminating RNase contamination from lab

equipment and solutions.
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Method Application Protocol Summary
Key
Considerations

Baking Glassware, Metalware

Bake at 180-250°C for

several hours (e.g., 4

hours or overnight).[6]

[8][26]

Highly effective. Not

suitable for plastics or

heat-sensitive

equipment.

Chemical

Decontamination

Benchtops, Pipettors,

Plasticware,

Electrophoresis Tanks

Wipe or soak with

commercial reagents

(e.g., RNaseZap), 3%

Hydrogen Peroxide, or

0.1M NaOH / 1mM

EDTA.[5][6][14][17]

Follow manufacturer's

instructions. Always

rinse thoroughly with

RNase-free water

after treatment.[5][17]

DEPC Treatment

Aqueous Solutions

(Water, Buffers

without primary

amines)

Add DEPC to 0.1%

(v/v), incubate

overnight at room

temperature, then

autoclave for at least

30-45 minutes to

inactivate DEPC.[7][8]

[14]

Suspected

carcinogen. Must be

handled in a fume

hood. Cannot be used

with Tris-based

buffers.[6][8]

Autoclaving
Solutions, Some

Equipment

Standard autoclave

cycles.

Not sufficient on its

own to inactivate all

RNases, as they can

refold.[2][6] Often

used as a final step

after DEPC treatment

to degrade the DEPC.

[14]

Detailed Experimental Protocols
Protocol 1: General Workspace and Equipment
Decontamination

Prepare the Area: Remove all unnecessary items from your designated RNA work area.
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Apply Decontaminant: Liberally spray a commercial RNase decontamination solution (e.g.,

RNaseZap) onto the bench surface, pipettors, and any other equipment to be used.[5][17]

Wipe Thoroughly: Use a clean paper towel to wipe all treated surfaces.[17] For pipettors, it

may be necessary to disassemble the shaft for thorough cleaning.[17]

Rinse: Using a squirt bottle with certified RNase-free water, thoroughly rinse all surfaces to

remove the decontamination solution, as residues can inhibit downstream enzymatic

reactions.[5][17]

Dry: Wipe the surfaces dry with a new, clean paper towel.

Protocol 2: DEPC Treatment of Aqueous Solutions
Warning: DEPC is a potential carcinogen and should be handled with extreme caution in a

chemical fume hood, wearing appropriate gloves and safety glasses.

Add DEPC: In a chemical fume hood, add 1 ml of DEPC to 1 liter of the solution to be treated

(for a final concentration of 0.1%).[7]

Mix and Incubate: Stir the solution for at least 2 hours, or let it sit overnight at room

temperature, to allow the DEPC to react with and inactivate any RNases.[7][8]

Inactivate DEPC: Autoclave the treated solution for a minimum of 30-45 minutes to hydrolyze

and inactivate any remaining DEPC.[8][14] The characteristic "fruity" odor after autoclaving

indicates the breakdown of DEPC.[16]

Cool and Store: Allow the solution to cool completely before use. Store in RNase-free

containers.

Visualizations
Caption: Workflow for an ADD1 siRNA experiment highlighting critical RNase contamination

points.

Caption: Troubleshooting flowchart for diagnosing failed ADD1 siRNA knockdown experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.reddit.com/r/labrats/comments/4r6ngj/tips_and_tricks_in_performing_sirna_knockdown/
https://horizondiscovery.com/en/blog/2019/top-three-tips-for-troubleshooting-your-rnai-experiment
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/rnai-support-center/rnai-synthetics-support/rnai-synthetics-support-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/rnai-support-center/rnai-synthetics-support/rnai-synthetics-support-troubleshooting.html
https://www.thermofisher.com/au/en/home/life-science/dna-rna-purification-analysis/rna-extraction/rna-extraction-products/rnase-detection.html
https://www.acrobiosystems.com/products/kits/rnase-a-bovine-ase-a001
https://www.youtube.com/watch?v=P9MCxc9yn88
https://biology.stackexchange.com/questions/2/how-is-rnase-contamination-in-rna-based-experiments-prevented
https://biology.stackexchange.com/questions/2/how-is-rnase-contamination-in-rna-based-experiments-prevented
https://www.benchchem.com/product/b1614946#avoiding-rnase-contamination-in-add1-sirna-experiments
https://www.benchchem.com/product/b1614946#avoiding-rnase-contamination-in-add1-sirna-experiments
https://www.benchchem.com/product/b1614946#avoiding-rnase-contamination-in-add1-sirna-experiments
https://www.benchchem.com/product/b1614946#avoiding-rnase-contamination-in-add1-sirna-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1614946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

